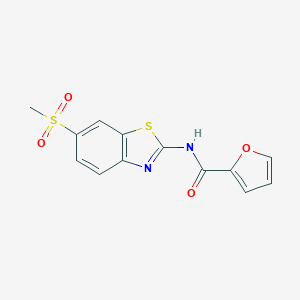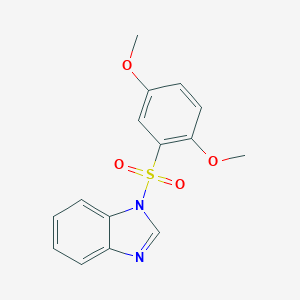![molecular formula C17H19NO5S B344943 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid CAS No. 893669-84-6](/img/structure/B344943.png)
2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain, fever, and inflammation. It belongs to the family of fenamate drugs and is structurally similar to mefenamic acid and flufenamic acid. Meclofenamic acid has been widely studied for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential therapeutic applications in various diseases.
Mécanisme D'action
Target of Action
It is known that boronic acids and their esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
The mode of action of this compound involves interactions with its targets through various chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of the boron moiety into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The compound also plays a role in the Suzuki–Miyaura coupling, a type of cross-coupling reaction .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . Therefore, their bioavailability may be influenced by this factor.
Result of Action
The result of the compound’s action involves the formation of various functional groups through chemical transformations. This can lead to the synthesis of new compounds with potential pharmacological applications .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be affected by the pH of its environment .
Avantages Et Limitations Des Expériences En Laboratoire
2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid acid has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also stable and has a long shelf-life. However, this compound acid has a low solubility in water, which can make it difficult to work with in aqueous solutions. It is also known to have poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid acid. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer, rheumatoid arthritis, and osteoarthritis. Another direction is to explore its mechanism of action in more detail, particularly with regard to its effects on other signaling pathways. Additionally, further research is needed to address the limitations of this compound acid, such as its low solubility and poor bioavailability, and to develop more effective formulations for in vivo use.
Méthodes De Synthèse
The synthesis of 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid acid involves the reaction of 2-methoxy-5-isopropylbenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The reaction yields this compound acid, which can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and gout. This compound acid has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
2-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11(2)12-8-9-15(23-3)16(10-12)24(21,22)18-14-7-5-4-6-13(14)17(19)20/h4-11,18H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMBLWFLKNPNMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

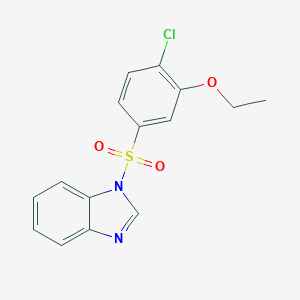
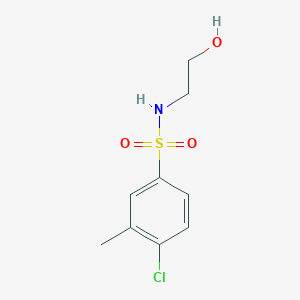

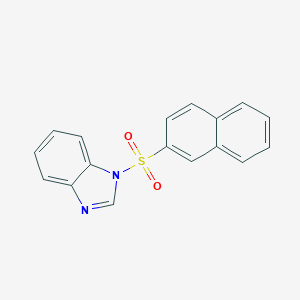
![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344875.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)
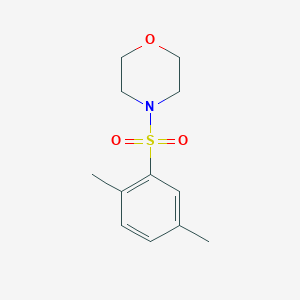
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344883.png)
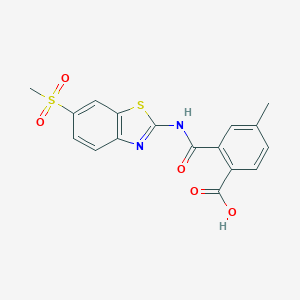

![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344886.png)
